Rac 5-Desfluoro Voriconazole is a derivative of Voriconazole, a triazole antifungal agent. It is primarily recognized for its antifungal properties and is classified under the category of antifungal medications. The compound has a specific chemical structure that contributes to its efficacy in treating fungal infections.
Rac 5-Desfluoro Voriconazole is identified by its CAS number 182369-73-9. It is categorized as an impurity of Voriconazole, which means it is a byproduct that may arise during the synthesis of Voriconazole or may exist in trace amounts in formulations containing the primary drug. The molecular formula for Rac 5-Desfluoro Voriconazole is C16H15F2N5O, with a molecular weight of approximately 331.32 g/mol .
The synthesis of Rac 5-Desfluoro Voriconazole involves several chemical reactions typical of triazole derivatives. The general approach includes:
The specific synthetic route may vary depending on the laboratory protocols and the intended purity of the final product.
Rac 5-Desfluoro Voriconazole features a complex molecular structure characterized by multiple functional groups:
The structural representation can be summarized as follows:
Rac 5-Desfluoro Voriconazole participates in various chemical reactions typical for triazole compounds, including:
These reactions are critical for understanding both the stability and reactivity of Rac 5-Desfluoro Voriconazole in pharmaceutical formulations.
Rac 5-Desfluoro Voriconazole exerts its antifungal effects primarily through the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes. This inhibition disrupts cell membrane integrity, leading to cell death. The mechanism can be summarized as follows:
Rac 5-Desfluoro Voriconazole exhibits several notable physical and chemical properties:
These properties are essential for its formulation into effective pharmaceutical products.
Rac 5-Desfluoro Voriconazole has several applications in scientific research and medicine:
During the synthetic manufacturing of voriconazole, rac 5-Desfluoro Voriconazole arises as a principal process-related impurity. It is formally designated as Voriconazole EP Impurity B in pharmacopeial standards (European Pharmacopoeia), underscoring its regulatory significance [2] [4] [10]. Its formation typically occurs through:
The presence of this impurity, even at trace levels, necessitates stringent monitoring and control according to Good Manufacturing Practice (GMP) and regulatory guidelines (e.g., ICH Q3A/B). Analytical methods, primarily High-Performance Liquid Chromatography (HPLC) with detection thresholds exceeding 95% purity for reference standards, are employed to quantify rac 5-Desfluoro Voriconazole in voriconazole active pharmaceutical ingredient (API) batches [2] [3]. Controlling its level is crucial not only for ensuring the purity and safety of the final drug product but also for guaranteeing consistent potency, as the absence of the fluorine atom inherently alters the molecule's electronic properties and potentially its binding affinity to the fungal CYP51 target enzyme [4] [6].
Table 1: Key Characteristics of rac 5-Desfluoro Voriconazole as a Process Impurity
Property | Value/Designation | Significance |
---|---|---|
Chemical Name (IUPAC) | (2RS,3SR)-2-(2,4-Difluorophenyl)-3-pyrimidin-4-yl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | Defines the specific atomic connectivity and stereochemistry. |
Common Designation | Voriconazole EP Impurity B | Official pharmacopeial identifier for quality control. |
Molecular Formula | C₁₆H₁₅F₂N₅O | Distinguishes it from Voriconazole (C₁₆H₁₄F₃N₅O) by absence of one fluorine. |
Molecular Weight | 331.32 g/mol | Lower than Voriconazole (349.31 g/mol) due to missing fluorine. |
CAS Registry Number | 182369-73-9 | Unique chemical identifier. |
Typical Purity (Standard) | >95% (HPLC) | Required purity level for its use as a reference standard in impurity testing [2] [3]. |
rac 5-Desfluoro Voriconazole possesses two chiral centers, located at the carbon bearing the pyrimidine ring (C3) and the carbon bearing the hydroxyl group and the difluorophenyl ring (C2). This results in the theoretical existence of four distinct stereoisomers: (2R,3R), (2R,3S), (2S,3R), and (2S,3S). The prefix "rac" explicitly denotes that the compound is supplied and studied as a racemate—a 1:1 mixture of the two diastereomeric pairs, specifically the (2R,3S) and (2S,3R) enantiomers, often referred to as the three diastereomer, and the (2R,3R) and (2S,3S) enantiomers, known as the erythro diastereomer [2] [4] [8].
The nomenclature reflects this complexity:
C[C@@H](c1ccncn1)[C@](O)(Cn2cncn2)c3ccc(F)cc3F
encode the relative configuration (three) within the racemic mixture [2].The stereochemistry of voriconazole and its analogues is critically important for their antifungal activity. While voriconazole itself is used as a single stereoisomer (marketed as (2R,3S)-voriconazole), the desfluoro impurity is typically encountered and characterized as the racemate of the three diastereomers during synthesis and quality control. Isolating and characterizing the individual enantiomers or the other (erythro) diastereomer of the desfluoro analogue presents significant synthetic and analytical challenges and is not routinely performed for the impurity standard. This racemic nature adds a layer of complexity when studying its biological properties, as the individual stereoisomers could theoretically exhibit different metabolic profiles or binding affinities, although data on the isolated stereoisomers of the desfluoro impurity is limited in the public domain [2] [4] [8].
The primary structural distinction between rac 5-Desfluoro Voriconazole and voriconazole is the absence of the fluorine atom at the C5 position of the pyrimidine ring. This modification makes it a crucial tool for probing Structure-Activity Relationships (SAR) and Structure-Metabolism Relationships (SMR) within the triazole antifungal class:
Table 2: Metabolic Contribution of CYP Enzymes to Voriconazole N-Oxide Formation and Implications for Desfluoro Analogue
CYP Enzyme | Contribution to Voriconazole N-oxide Formation | Role of C5 Fluorine | Potential Impact of Removal (rac 5-Desfluoro Voriconazole) |
---|---|---|---|
CYP2C19 | ~63.1% (Primary Metabolizer) | Influences binding affinity/kinetics to polymorphic CYP2C19 active site. | Likely altered metabolic rate and contribution; potential shift in polymorphic impact. |
CYP3A4 | ~29.5% | May affect susceptibility to CYP3A4-mediated oxidation or induction potential. | Possible change in relative contribution or metabolic pathway dominance. |
CYP2C9 | ~13.4% | Modulates interaction with CYP2C9 active site. | Potential modification in metabolic kinetics or route. |
FMO | Minor Contribution | Fluorine's electronic effect unlikely major factor for FMO. | Minor change expected. |
The study of rac 5-Desfluoro Voriconazole, therefore, transcends its role as a mere impurity. It serves as a fundamental molecular probe for dissecting the intricate SAR and SMR of second-generation triazole antifungals. Understanding how the absence of this specific halogen atom modulates target affinity and interactions with drug-metabolizing enzymes provides invaluable knowledge for medicinal chemists. This knowledge aids in the design of future antifungal agents with optimized efficacy, reduced metabolic liabilities (e.g., less dependence on polymorphic CYP2C19), and potentially lower drug-drug interaction potential [4] [5] [6].
CAS No.: 855-19-6
CAS No.: 18326-62-0
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6